N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-15(2)13-22-20(26)21(27)23-14-19(25-9-4-5-10-25)16-6-7-18-17(12-16)8-11-24(18)3/h6-7,12,15,19H,4-5,8-11,13-14H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZBCFVLUBMHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Coupling
The amine intermediate (2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) reacts with oxalyl chloride in dichloromethane at 0°C, followed by addition of isobutylamine. This two-step protocol yields the target compound with 75–80% efficiency.
Reaction Scheme :
- $$ \text{R-NH}_2 + \text{ClCOCOCl} \rightarrow \text{R-NHCOCOCl} $$
- $$ \text{R-NHCOCOCl} + \text{iC}4\text{H}9\text{NH}2 \rightarrow \text{R-NHCOCONH-iC}4\text{H}_9 $$
Ruthenium-Catalyzed Dehydrogenative Coupling
A sustainable alternative employs a ruthenium pincer complex (e.g., Ru-5 ) to catalyze the coupling of ethylene glycol with amines. This method produces oxalamides with H₂ as the sole byproduct, achieving 66–96% yields depending on the amine substrate.
Table 2: Comparison of Oxalamide Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Oxalyl Chloride | None | 0–25 | 75–80 | High (HCl byproduct) |
| Ru-Catalyzed Coupling | Ru-5 | 135 | 85–90 | Low (H₂ byproduct) |
Stereochemical Considerations
The stereochemistry at the C2 position of the indoline ring is controlled during the reductive amination step. Chiral catalysts, such as those reported for pyrroloindoline synthesis, enable enantioselective formation of the desired stereoisomer. For instance, a thiourea-based catalyst achieves enantiomeric excess (ee) >90% under mild conditions.
Industrial-Scale Optimization
Purification Techniques
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times by 40% and improves yield consistency. For example, the oxalyl chloride coupling step completes in 15 minutes under flow conditions versus 2 hours in batch.
Challenges and Mitigation Strategies
- Amine Sensitivity : The pyrrolidine-containing intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) mitigates degradation.
- Solvent Selection : Tetrahydrofuran (THF) improves solubility during coupling steps but requires strict moisture control to prevent oxalyl chloride hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can be contextualized against three analogous oxalamide derivatives from the literature:
Table 1: Comparative Analysis of Oxalamide Derivatives
Key Observations :
Structural Diversity: The target compound incorporates an indoline-pyrrolidine hybrid substituent, distinguishing it from SzR-109’s quinoline core and S336’s aromatic/pyridine groups. The isobutyl chain may enhance lipophilicity compared to S336’s polar dimethoxybenzyl group. Compound 10 features bis-imidazolidin moieties, highlighting the versatility of oxalamides in accommodating bulky substituents.
The target compound’s indoline group—a structural analog of tryptophan-derived alkaloids—could imply neuropharmacological relevance. S336 exemplifies oxalamides’ role in taste receptor modulation, though the target compound’s substituents lack the aromaticity critical for hTAS1R1/R3 binding .
Physicochemical Properties :
- While Compound 10 exhibits high thermal stability (MP: 215–217°C), the target compound’s melting point and solubility remain uncharacterized. Pyrrolidin-1-yl groups typically enhance solubility via tertiary amine protonation, contrasting with S336’s neutral pyridine .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step alkylation/condensation, similar to Compound 10’s high-yield (86%) route. SzR-109’s morpholinomethyl group may require specialized coupling reagents .
Biological Activity
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS Number: 922067-17-2) is a synthetic organic compound belonging to the oxalamide class. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. The unique structure, featuring an indoline moiety and a pyrrolidine group, suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H32N4O2. Its IUPAC name reflects its complex structure, which includes an oxalamide functional group that connects two distinct amine groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O2 |
| Molecular Weight | 368.52 g/mol |
| CAS Number | 922067-17-2 |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indoline Derivative : Starting from indoline and methyl iodide.
- Introduction of the Pyrrolidine Group : Reaction with 2-bromoethylpyrrolidine.
- Formation of the Oxalamide : Final reaction with oxalyl chloride and isobutylamine.
These synthetic routes can be optimized for yield and purity, employing techniques such as chromatography for purification.
The biological activity of this compound may involve interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Potential agonistic or antagonistic effects on receptors could influence signaling pathways.
Further studies are required to elucidate the precise mechanisms and biological pathways involved.
Biological Activity
Research into the biological activity of this compound has revealed several potential effects:
Anticancer Activity
Preliminary studies suggest that compounds in the oxalamide class may exhibit anticancer properties by inducing apoptosis in cancer cells. Specific investigations into this compound's effects on different cancer cell lines are necessary to confirm these findings.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also possess neuroprotective properties. Investigations into its effects on neuronal cell lines could provide insights into its potential use in treating neurodegenerative diseases.
Case Studies
Several studies have explored compounds similar to this compound:
-
Study on Indole Derivatives : Research indicated that indole derivatives exhibit significant anticancer activity through apoptosis induction in various cancer cell lines.
- Reference : [Study Title], Journal Name, Year.
-
Pyrrolidine Compounds in Neuroprotection : A study demonstrated that pyrrolidine-based compounds can protect against oxidative stress in neuronal cells.
- Reference : [Study Title], Journal Name, Year.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 368.52 g/mol | |
| LogP | 2.5 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
